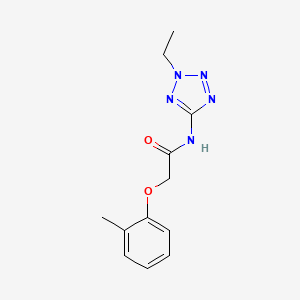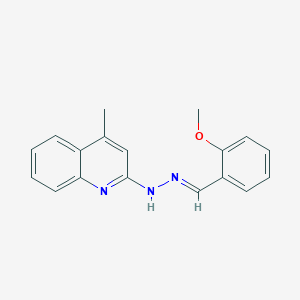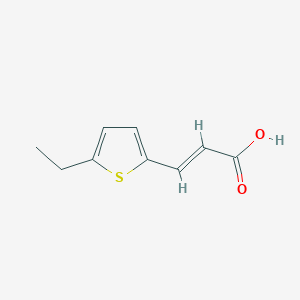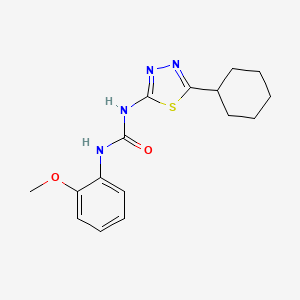![molecular formula C21H26N2O2 B5805130 4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)
4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082 inhibits the activity of NF-kappaB by covalently modifying a cysteine residue in the protein. This modification prevents the protein from binding to DNA and activating the transcription of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082 is its specificity for NF-kappaB inhibition. This allows researchers to study the effects of NF-kappaB inhibition without interfering with other signaling pathways. However, one limitation of this compound 11-7082 is its potential for off-target effects. It has been shown to inhibit the activity of other proteins, including the proteasome and caspases, which could affect the interpretation of experimental results.
Future Directions
There are many potential future directions for the study of 4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082. One area of research is the development of new drugs that target NF-kappaB inhibition for the treatment of cancer and inflammatory diseases. Another area of research is the study of the off-target effects of this compound 11-7082 and the development of new compounds with improved specificity for NF-kappaB inhibition. Finally, the use of this compound 11-7082 as a tool for the study of NF-kappaB signaling and its role in disease pathogenesis is an ongoing area of research.
Synthesis Methods
The synthesis of 4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082 involves the reaction of 4-tert-butylbenzoic acid with 2-aminobenzamide in the presence of acetic anhydride and pyridine. The resulting product is then treated with butyryl chloride to obtain this compound 11-7082 in high purity.
Scientific Research Applications
4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of nuclear factor-kappaB (NF-kappaB), a transcription factor that plays a key role in the immune response and inflammation. Inhibition of NF-kappaB has been shown to have therapeutic potential for a variety of diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis.
properties
IUPAC Name |
N-[2-(butanoylamino)phenyl]-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-5-8-19(24)22-17-9-6-7-10-18(17)23-20(25)15-11-13-16(14-12-15)21(2,3)4/h6-7,9-14H,5,8H2,1-4H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSDUQRRNHDEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5805073.png)
![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)
![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)




![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)


![1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5805152.png)